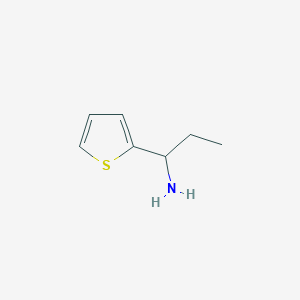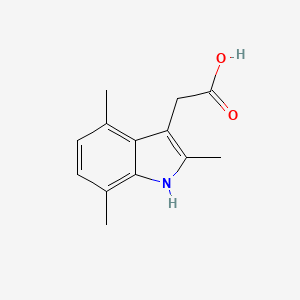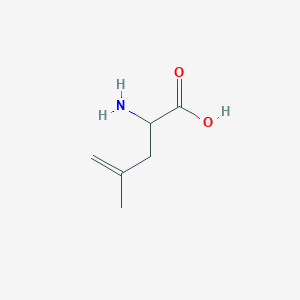
2-amino-N-(4-metoxifenil)benzamida
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-amino-N-(4-methoxyphenyl)benzamide and related compounds often involves acylation reactions, where an amino group reacts with an acylating agent to form an amide bond. For instance, the synthesis of N-(5-amino-2,4-diethoxyphenyl)benzamide, a compound with a similar structure, was achieved through acylation and reduction reactions starting from 2,4-diethoxy-5-nitroaniline (Jin Ning-ren, 2012).
Molecular Structure Analysis
The molecular structure of benzamide derivatives, including 2-amino-N-(4-methoxyphenyl)benzamide, can be characterized using various spectroscopic and crystallographic techniques. For example, a study on a similar compound, N-{[(4-bromophenyl)amino]carbonothioyl}benzamide, provided insights into its crystal structure, showcasing strong intramolecular hydrogen bonding (S. Saeed et al., 2010).
Aplicaciones Científicas De Investigación
Cristalografía
La estructura cristalina de la 2-amino-N-(4-metoxifenil)benzamida ha sido determinada, lo cual es crucial para comprender sus propiedades físicas y químicas . Esta información es esencial para el diseño de nuevos materiales y fármacos, ya que la estructura cristalina puede influir en la solubilidad, la estabilidad y la reactividad de un compuesto.
Síntesis farmacéutica
Este compuesto sirve como precursor para sintetizar una amplia gama de compuestos heterocíclicos, como quinazolonas y benzimidazolonas . Estos derivados son importantes en el desarrollo de nuevos agentes terapéuticos, incluidos fármacos anticancerígenos y antivirales.
Química verde
En la síntesis de benzamidas, incluida la this compound, se han empleado enfoques de química verde . Por ejemplo, el uso de irradiación ultrasónica y catalizadores ácidos sólidos ofrece una vía más ecológica y eficiente para la síntesis de estos compuestos.
Actividad antioxidante
Los derivados de benzamida, incluida la this compound, se han estudiado por sus propiedades antioxidantes . Los antioxidantes son vitales para prevenir el estrés oxidativo, que puede conducir a enfermedades crónicas como el cáncer y las enfermedades cardíacas.
Actividad antibacteriana
La investigación también ha explorado las actividades antibacterianas de los derivados de benzamida . Estos compuestos podrían utilizarse potencialmente para desarrollar nuevos agentes antibacterianos para combatir las cepas resistentes de bacterias.
Aplicaciones industriales
Las benzamidas se utilizan ampliamente en diversas industrias, incluida la fabricación de papel, plástico y caucho . Sus propiedades químicas las hacen adecuadas para su uso como estabilizadores y modificadores para mejorar el rendimiento del producto.
Usos agrícolas
En la agricultura, los derivados de benzamida se utilizan por su actividad antiplaquetaria, que puede ser beneficiosa en medicina veterinaria . También sirven como intermediarios en la síntesis de compuestos que protegen los cultivos de plagas y enfermedades.
Diseño y descubrimiento de fármacos
La información estructural y la reactividad de la this compound contribuyen a los esfuerzos de diseño y descubrimiento de fármacos . Al comprender cómo este compuesto interactúa con los objetivos biológicos, los investigadores pueden diseñar fármacos más efectivos y selectivos.
Mecanismo De Acción
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-amino-N-(4-methoxyphenyl)benzamide . These factors can include pH, temperature, and the presence of other molecules, among others. Detailed studies are needed to understand how these environmental factors impact the compound’s action.
Propiedades
IUPAC Name |
2-amino-N-(4-methoxyphenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOUMPTOODFUGMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333056 | |
| Record name | 2-amino-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
20878-54-0 | |
| Record name | 2-amino-N-(4-methoxyphenyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333056 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the crystal structure determination for 2-amino-N-(4-methoxyphenyl)benzamide?
A1: Determining the crystal structure of a compound like 2-amino-N-(4-methoxyphenyl)benzamide provides valuable insights into its three-dimensional arrangement at the molecular level. The study reveals the compound crystallizes in the monoclinic crystal system, specifically in the P21/n space group []. The study provides key structural parameters including unit cell dimensions (a, b, c), angle (β), volume (V), and the number of molecules per unit cell (Z) []. This information is crucial for understanding:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)




![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)





![(6-Hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)methyl benzoate](/img/structure/B1267919.png)

